4-[Bis(fluoromethyl)amino]benzaldehyde
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Overview
Description
4-[Bis(fluoromethyl)amino]benzaldehyde is an organic compound with the molecular formula C9H9F2NO It features a benzaldehyde core substituted with a bis(fluoromethyl)amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(fluoromethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde with bis(fluoromethyl)amine under controlled conditions. The reaction is catalyzed by a suitable catalyst, often in the presence of a solvent such as ethanol. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(fluoromethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 4-[Bis(fluoromethyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(fluoromethyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Bis(fluoromethyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(fluoromethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(fluoromethyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form Schiff bases with amines, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of bis(fluoromethyl)amino.
4-(Dimethylamino)benzaldehyde: Features a dimethylamino group instead of bis(fluoromethyl)amino.
Uniqueness
4-[Bis(fluoromethyl)amino]benzaldehyde is unique due to the presence of the bis(fluoromethyl)amino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
90819-56-0 |
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Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4-[bis(fluoromethyl)amino]benzaldehyde |
InChI |
InChI=1S/C9H9F2NO/c10-6-12(7-11)9-3-1-8(5-13)2-4-9/h1-5H,6-7H2 |
InChI Key |
XOZRZCBFVBCIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CF)CF |
Origin of Product |
United States |
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